molecular formula C12H12O4 B15365264 2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester CAS No. 87770-64-7

2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester

Cat. No.: B15365264
CAS No.: 87770-64-7
M. Wt: 220.22 g/mol
InChI Key: JKZWPFQHYJYISI-UHFFFAOYSA-N
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Description

2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester is a chemical compound belonging to the benzofuran family Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features a methoxy group at the 3-position and an ethyl ester group at the carboxylic acid position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-benzofurancarboxylic acid as the starting material.

  • Esterification: The carboxylic acid group is then converted to an ethyl ester using ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) or an acid chloride reagent like thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the furan ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the furan ring or other functional groups present in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the furan ring.

  • Reduction Products: Reduced forms of the furan ring or other functional groups.

  • Substitution Products: Derivatives with different substituents at the methoxy or ester positions.

Scientific Research Applications

2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

  • Anticancer Activity: Inhibits pathways involved in cell growth and division.

Comparison with Similar Compounds

  • 2-Benzofurancarboxylic acid, 3-methoxy-, methyl ester

  • 2-Benzofurancarboxylic acid, 3-hydroxy-, ethyl ester

  • 2-Benzofurancarboxylic acid, 3-chloro-, ethyl ester

Properties

CAS No.

87770-64-7

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 3-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)11-10(14-2)8-6-4-5-7-9(8)16-11/h4-7H,3H2,1-2H3

InChI Key

JKZWPFQHYJYISI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)OC

Origin of Product

United States

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